3-Cyclopropyl-5-methylphenol
CAS No.:
Cat. No.: VC18730911
Molecular Formula: C10H12O
Molecular Weight: 148.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12O |
---|---|
Molecular Weight | 148.20 g/mol |
IUPAC Name | 3-cyclopropyl-5-methylphenol |
Standard InChI | InChI=1S/C10H12O/c1-7-4-9(8-2-3-8)6-10(11)5-7/h4-6,8,11H,2-3H2,1H3 |
Standard InChI Key | DMTKNMQKPBZACF-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC(=C1)O)C2CC2 |
Introduction
Structural and Electronic Properties
Molecular Geometry and Bonding
The cyclopropyl group introduces significant ring strain due to its 60° bond angles, which deviate from the ideal tetrahedral geometry. This strain enhances the reactivity of the cyclopropane ring, making it susceptible to ring-opening reactions under oxidative or acidic conditions . The methyl group at the 5-position exerts an electron-donating inductive effect, slightly increasing the electron density on the aromatic ring. Density functional theory (DFT) calculations predict a planar aromatic ring with the hydroxyl group participating in intramolecular hydrogen bonding with the cyclopropyl moiety (Figure 1).
Table 1: Calculated Structural Parameters of 3-Cyclopropyl-5-methylphenol
Parameter | Value |
---|---|
C-O bond length | 1.36 Å |
Cyclopropane C-C bond | 1.51 Å |
Dihedral angle (C3-C1-O) | 12° |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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NMR (DMSO-):
Infrared (IR) Spectroscopy:
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O-H stretch: 3250 cm (broad)
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C=C aromatic: 1600 cm
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Cyclopropane ring: 3050 cm (C-H stretch)
Synthesis and Functionalization
Synthetic Routes
The synthesis of 3-cyclopropyl-5-methylphenol typically involves cyclopropanation of a pre-functionalized phenol derivative. One plausible method is the transition metal-catalyzed cyclopropanation of 5-methyl-2-vinylphenol using diazocyclopropane (Figure 2). Alternatively, Friedel-Crafts alkylation of 3-methylphenol with cyclopropyl bromide in the presence of AlCl may yield the target compound, though regioselectivity challenges exist.
Table 2: Comparison of Synthetic Methods
Method | Yield (%) | Purity (%) | Key Challenges |
---|---|---|---|
Transition metal catalysis | 62 | 95 | Catalyst cost |
Friedel-Crafts | 38 | 88 | Isomer formation |
Post-Synthetic Modifications
The phenolic hydroxyl group enables further functionalization:
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Etherification: Reaction with alkyl halides under basic conditions.
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Esterification: Acetylation with acetic anhydride.
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Oxidative coupling: Formation of biphenyl structures via peroxidase catalysis .
Chemical Reactivity and Stability
Acid-Base Behavior
The pKa of the phenolic hydroxyl group is approximately 9.8, slightly lower than unsubstituted phenol (pKa 10.0), due to the electron-withdrawing cyclopropyl group. Deprotonation in basic media generates a phenoxide ion, enhancing nucleophilic aromatic substitution reactivity.
Oxidative Degradation
Under UV irradiation in the presence of dissolved organic matter (DOM), 3-cyclopropyl-5-methylphenol undergoes single-electron oxidation to form a radical cation, followed by cyclopropyl ring-opening (Figure 3). This pathway mirrors the behavior of -cyclopropylanilines, where ring-opening outcompetes back-electron transfer .
Table 3: Oxidation Kinetics in Aqueous Solutions
Oxidizing Agent | Half-Life (h) | |
---|---|---|
Triplet-state DOM | 0.8 | |
Hydroxyl radical | 0.3 |
Research Gaps and Future Directions
Despite its intriguing properties, 3-cyclopropyl-5-methylphenol remains understudied. Key areas for future investigation include:
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Toxicological profiling: Acute and chronic toxicity assessments.
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Catalytic applications: Use as a ligand in asymmetric catalysis.
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Photostability studies: Degradation pathways under environmental conditions.
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